molecular formula C16H26N4O4 B11531934 N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide

N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide

Cat. No.: B11531934
M. Wt: 338.40 g/mol
InChI Key: FGTQEICFEHSKTB-UHFFFAOYSA-N
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Description

Key Observations:

  • The CAS number 118194-33-5 is consistently cited across ChemSpider and Chemsrc.
  • A related chlorohydrate salt form (CAS 89591-51-5) exists but represents a distinct derivative.
  • PubChem and ChEMBL entries for this specific compound are absent in the provided sources, though analogous benzamide derivatives are documented.

Comparative Analysis of Synonyms Across Chemical Databases

Synonyms for this compound vary significantly depending on the database, as illustrated below:

Synonym Database Language/Context
This compound ChemSpider IUPAC (English)
Benzamide, N-[2-(diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitro- ChemSpider Alternative IUPAC
DIMETCARB Chemsrc Common name
N-[2-(Diéthylamino)éthyl]-4-(diméthylamino)-2-méthoxy-5-nitrobenzamide ChemSpider IUPAC (French)
N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamid ChemSpider IUPAC (German)
Dimethpramide (chlorohydrate) Local Pharma Guide Common name

Key Findings:

  • Multilingual IUPAC variants (e.g., French, German) are exclusive to ChemSpider, emphasizing its role in global nomenclature standardization.
  • DIMETCARB and Dimethpramide represent non-systematic names tied to specific regulatory or commercial contexts.
  • Discrepancies in salt forms (e.g., chlorohydrate vs. free base) highlight the importance of CAS numbers for unambiguous identification.

Properties

Molecular Formula

C16H26N4O4

Molecular Weight

338.40 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide

InChI

InChI=1S/C16H26N4O4/c1-6-19(7-2)9-8-17-16(21)12-10-14(20(22)23)13(18(3)4)11-15(12)24-5/h10-11H,6-9H2,1-5H3,(H,17,21)

InChI Key

FGTQEICFEHSKTB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N(C)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of 2-Methoxy-4-methylbenzoic Acid

Starting from commercially available 2-methoxy-4-methylbenzoic acid, nitration with fuming HNO₃ (90%) in H₂SO₄ at 0–5°C introduces the nitro group at position 5.

Reaction Conditions :

ParameterValue
Nitrating agentHNO₃ (90%)/H₂SO₄
Temperature0–5°C
Time4–6 hours
Yield78–82%

The product, 2-methoxy-4-methyl-5-nitrobenzoic acid, is oxidized to 2-methoxy-4-carboxy-5-nitrobenzoic acid using KMnO₄ in alkaline conditions (80°C, 3 hours).

Dimethylation of the 4-Position

The carboxyl group at position 4 is converted to an amine via Curtius rearrangement or Hofmann degradation. Subsequent dimethylation uses methyl iodide (2.2 eq) in DMF with K₂CO₃ (2.5 eq) at 60°C:

4-Amino-2-methoxy-5-nitrobenzoic acid+2CH3IK2CO3,DMF4-Dimethylamino-2-methoxy-5-nitrobenzoic acid\text{4-Amino-2-methoxy-5-nitrobenzoic acid} + 2 \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{4-Dimethylamino-2-methoxy-5-nitrobenzoic acid}

Key Data :

  • Yield: 85–90%

  • Purity (HPLC): >98%

Amide Bond Formation with N,N-Diethylethylene Diamine

Acyl Chloride Preparation

The benzoic acid intermediate is treated with thionyl chloride (1.5 eq) in anhydrous toluene at reflux (110°C, 2 hours) to form the corresponding acyl chloride. Excess SOCl₂ is removed under vacuum.

Coupling Reaction

The acyl chloride is reacted with N,N-diethylethylene diamine (1.1 eq) in methyl ethyl ketone (MEK) at 0–5°C:

Acyl chloride+H2N-(CH2)2-N(C2H5)2MEKTarget compound+HCl\text{Acyl chloride} + \text{H}2\text{N-(CH}2\text{)}2\text{-N(C}2\text{H}5\text{)}2 \xrightarrow{\text{MEK}} \text{Target compound} + \text{HCl}

Optimized Parameters :

ParameterValue
SolventMEK
Temperature0–5°C
Reaction time1.5 hours
Yield88–92%

The crude product is purified via recrystallization from ethanol/water (4:1), yielding white crystals (mp 137–140°C).

Alternative Pathways and Comparative Analysis

Direct Nitration of Pre-formed Amide

An alternative method involves nitrating N-[2-(diethylamino)ethyl]-4-dimethylamino-2-methoxybenzamide. However, this approach faces challenges:

  • Over-nitration : Uncontrolled nitro group addition at positions 3 or 6.

  • Decomposition : The amide bond is sensitive to strong acids, leading to hydrolysis.

Comparative Yields :

MethodYield (%)Purity (%)
Acyl chloride route88–92>98
Direct nitration45–5085–90

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) in DMF reduces reaction time for the amidation step but requires stringent temperature control to avoid by-products.

Industrial-Scale Production Considerations

Cost Analysis of Raw Materials

ComponentCost (USD/kg)
2-Methoxy-4-methylbenzoic acid120–150
N,N-Diethylethylene diamine200–220
Methyl iodide300–350

Chemical Reactions Analysis

Types of Reactions

N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including potential use as a drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group may participate in redox reactions, while the amino groups can form hydrogen bonds or ionic interactions with biological molecules. These interactions can alter the function of proteins or nucleic acids, leading to various biological effects.

Comparison with Similar Compounds

4-(Dimethylamino)-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-2-methoxy-5-nitrobenzamide

  • Molecular Formula : C₁₇H₂₆N₄O₄
  • Key Differences: Replaces the diethylaminoethyl side chain with a (2S)-1-ethylpyrrolidin-2-ylmethyl group.
  • Implications : The stereochemical complexity may enhance selectivity in biological targets compared to the parent compound .

N-[2-(Diethylamino)ethyl]-4-(4-fluorobenzamido)-5-[¹³¹I]iodo-2-methoxybenzamide

  • Key Differences: Substitutes the dimethylamino group with a 4-fluorobenzamido moiety. Incorporates radioactive iodine-131 at the 5-position.
  • Applications: Modified for use as a radiopharmaceutical, enabling diagnostic imaging (e.g., tumor targeting) .

Agrochemical Benzamides

  • Examples: N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (etobenzanid): Herbicide. N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican): Pre-emergent herbicide.
  • Key Differences: Bulky halogenated substituents enhance lipid solubility for plant membrane penetration. Lack of aminoalkyl side chains reduces mammalian toxicity, favoring agricultural use .

Pharmacological and Toxicological Comparisons

Toxicity Profile

  • Parent Compound : Causes mild ocular irritation in rabbits (Draize test, 500 mg dose) .

Structural and Property Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application/Activity
N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide C₁₆H₂₆N₄O₄ 338.41 Nitro, methoxy, diethylaminoethyl Pharmacological research
4-(Dimethylamino)-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-2-methoxy-5-nitrobenzamide C₁₇H₂₆N₄O₄ 358.42 Nitro, methoxy, chiral pyrrolidine Enhanced selectivity
N-[2-(Diethylamino)ethyl]-4-(4-fluorobenzamido)-5-[¹³¹I]iodo-2-methoxybenzamide C₂₃H₂₈FIN₄O₄ 634.39 ¹³¹I, 4-fluorobenzamido Radiopharmaceutical imaging
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (etobenzanid) C₁₆H₁₅Cl₂NO₃ 340.20 Dichlorophenyl, ethoxymethoxy Herbicide

Biological Activity

N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H22N4O3
  • Molecular Weight : 306.36 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes. It has been studied for its potential as an inhibitor of monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin.

Key Mechanisms:

  • Inhibition of Monoamine Oxidase (MAO) : Studies indicate that similar compounds exhibit selective inhibition of MAO-B, leading to increased levels of dopamine in the brain, which is beneficial in treating neurodegenerative diseases such as Parkinson's disease .
  • Cholinesterase Inhibition : The compound may also inhibit acetylcholinesterase (AChE), thereby enhancing cholinergic neurotransmission, which is critical in cognitive functions and memory enhancement .

Antidepressant Activity

Research has shown that compounds with similar structures can exhibit antidepressant-like effects in animal models. These effects are likely mediated through the modulation of serotonin and norepinephrine levels .

Neuroprotective Effects

The neuroprotective properties are attributed to the compound's ability to prevent oxidative stress and apoptosis in neuronal cells. This makes it a candidate for further investigation in neuroprotection against conditions like Alzheimer's disease .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study assessed the cytotoxicity of related compounds using Vero cells, demonstrating that certain derivatives maintained cell viability above 70% at concentrations up to 100 μg/mL, indicating a favorable safety profile for further development .
  • Animal Models :
    • In rodent models, administration of similar benzamide derivatives showed significant improvement in behavioral tests associated with depression and anxiety, suggesting potential therapeutic applications in mood disorders .
  • Clinical Implications :
    • Preliminary clinical evaluations have indicated promising results for compounds targeting MAO-B inhibition, with patients reporting improved symptoms of depression and cognitive function after treatment .

Data Tables

PropertyValue
Molecular FormulaC15H22N4O3
Molecular Weight306.36 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined
Biological ActivityEffect
MAO-B InhibitionIC50 = 0.51 μM
Cholinesterase InhibitionIC50 = 0.69 μM
NeuroprotectionSignificant reduction in apoptosis

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Answer :
  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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